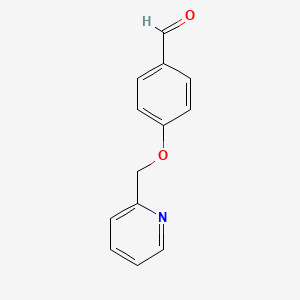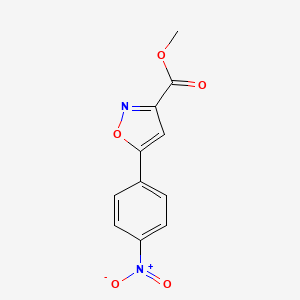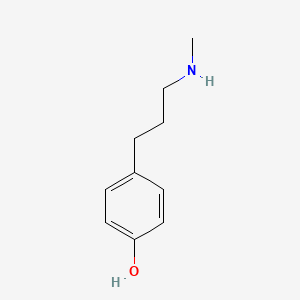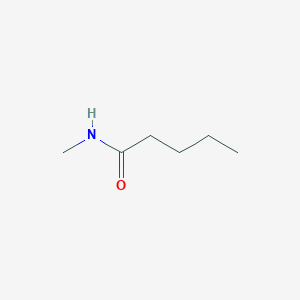
N-Methylpentanamide
Vue d'ensemble
Description
N-Methylpentanamide, also known as N-Methylbutyramide , is an organic compound with the molecular formula C6H13NO . Its average mass is approximately 115.17 Da . This amide features a methyl group (CH3) attached to the nitrogen atom of the pentanamide backbone.
Physical And Chemical Properties Analysis
- Boiling Point : The normal boiling temperature of N-Methylpentanamide is critically evaluated and available in thermophysical property databases .
- Density : The density of N-Methylpentanamide varies with temperature and phase (liquid or gas) .
- Enthalpy of Vaporization : The enthalpy of vaporization or sublimation from liquid to gas phase is temperature-dependent .
- Viscosity : The viscosity of N-Methylpentanamide is influenced by temperature and pressure .
Applications De Recherche Scientifique
Biochemical Decomposition in Herbicides
N-Methylpentanamide-related compounds, specifically N-(3,4-dichlorophenyl)-2-methylpentanamide, have been studied for their biochemical decomposition by certain microorganisms. Research by Sharabi and Bordeleau (1969) focused on the herbicide Karsil, a compound related to N-Methylpentanamide, and its decomposition by Penicillium species. They found that this decomposition resulted in primary products like 2-methyl-valeric acid and 3,4-dichloroaniline. The study highlighted the enzymatic hydrolysis susceptibility of N-Methylpentanamide-related compounds (Sharabi & Bordeleau, 1969).
Therapeutic Applications in Inflammatory Skin Diseases
N-Methylpentanamide derivatives have shown promise in therapeutic applications, particularly in treating inflammatory skin diseases. Venkatraman et al. (2004) synthesized novel thiazolidinedione derivatives of α-lipoic acid, including a prototype N-Methylpentanamide compound. This prototype demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibited significant anti-inflammatory effects in allergic contact dermatitis models. Such findings suggest the potential of N-Methylpentanamide derivatives in treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Conformation Analysis in Polymeric Materials
The molecular structure of N-Methylpentanamide and its derivatives plays a significant role in the conformational analysis of polymers. Research by Sanda et al. (2006) on poly((S)-N-(3-butynyl)-3-methylpentanamide) revealed its ability to form a helical structure with predominantly one-handed screw sense. This study's findings contribute to a better understanding of the molecular dynamics and potential applications of N-Methylpentanamide in advanced materials science (Sanda et al., 2006).
Cardiac Myosin Activation
N-Methylpentanamide analogs have been explored as novel cardiac myosin activators. Manickam et al. (2019) investigated sulfonamidophenylethylamide analogues, including N-Methylpentanamide compounds, for their efficacy in cardiac myosin activation. These compounds showed promise in treating systolic heart failure by selectively targeting cardiac myosin, highlighting another therapeutic dimension of N-Methylpentanamide (Manickam et al., 2019).
Propriétés
IUPAC Name |
N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-6(8)7-2/h3-5H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEKKGKDCHCOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211312 | |
| Record name | N-Methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpentanamide | |
CAS RN |
6225-10-1 | |
| Record name | N-Methylpentanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



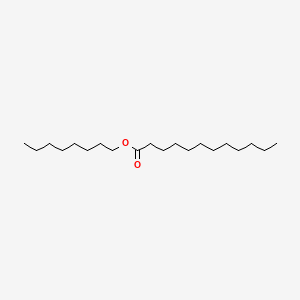
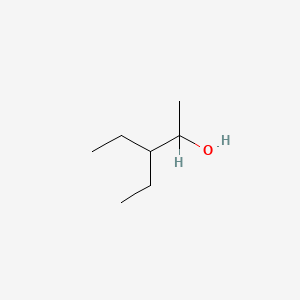
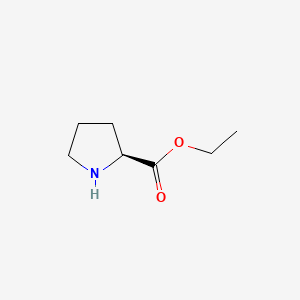
![5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one](/img/structure/B1594635.png)
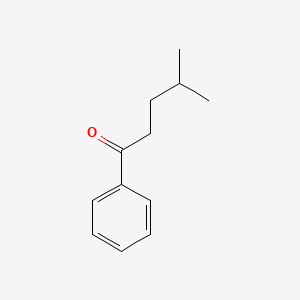
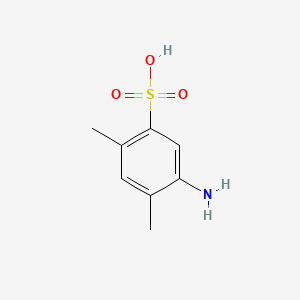
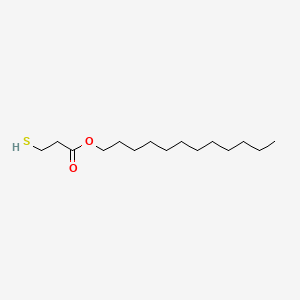
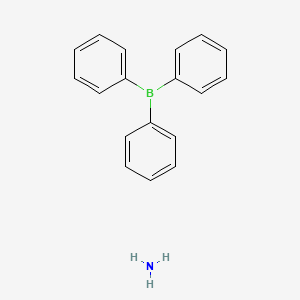

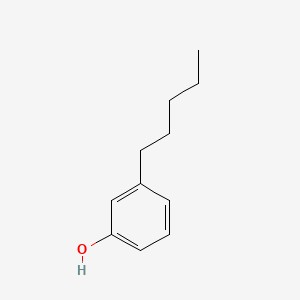
![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1594646.png)
